Moderate Potency as a Calibrated Tool: CDK2 IC50 of 15 µM Distinguished from Potent Inhibitors
The compound inhibits CDK2–cyclin A2 with an IC50 of 15 µM, measured using a pyruvate kinase–lactate dehydrogenase coupled spectrophotometric assay . This moderate potency is in stark contrast to optimized clinical CDK2 inhibitors such as dinaciclib (IC50 ≈ 1 nM) or the selective probe CVT-313 (IC50 = 0.5 µM) . Its weak activity makes it an ideal negative control for phenotypic screens and a reliable benchmark for validating assay sensitivity when searching for more potent inhibitors [REFS-1, REFS-3].
| Evidence Dimension | CDK2–cyclin A2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 15 µM |
| Comparator Or Baseline | Dinaciclib: ~1 nM; CVT-313: 0.5 µM |
| Quantified Difference | 15,000 nM vs. 1 nM (15,000-fold weaker) and 500 nM (30-fold weaker) |
| Conditions | Spectrophotometric coupled-enzyme assay (pyruvate kinase/lactate dehydrogenase) at 30 °C; ATP concentration at Km |
Why This Matters
Procuring this compound enables researchers to establish a well-characterized low-potency baseline for CDK2 inhibition, which is critical for calibrating high-throughput screens and differentiating true hits from assay artifacts.
- [1] Schonbrunn, E. et al. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. J. Med. Chem. 56, 3768–3782 (2013). View Source
- [2] Parry, D. et al. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol. Cancer Ther. 9, 2344–2353 (2010). View Source
